1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Facile D–H Exchange in Acidic Media: The study on quinolone analogs demonstrates the importance of specific substituents for chemical reactions, such as the D–H exchange, which is crucial for modifying chemical structures for further applications in synthesis and drug design (Kurasawa et al., 2014).
Biological Activity
- Anticancer and Antiproliferative Activity: Novel urea and bis-urea derivatives have shown significant antiproliferative activity against cancer cell lines, including breast carcinoma, demonstrating the potential of such compounds in drug development for cancer treatment (Perković et al., 2016).
- HDAC Inhibitors Suppressing Prostate Cancer: A study describes the synthesis of potent histone deacetylase (HDAC) inhibitors based on the tetrahydroquinoline structure, highlighting their potential in suppressing the growth of prostate cancer cells (Liu et al., 2015).
Antiviral and Antimicrobial Properties
- Synthesis and Antiviral Study: Research into sulfonamide and urea derivatives has identified compounds with higher antiviral activity than commercial antiviral drugs, suggesting a pathway for new antiviral therapies (Selvakumar et al., 2018).
Chemical Properties and Applications
- Anion Complexation: Macrocyclic bis(ureas) have been identified as effective ligands for anion complexation, demonstrating the versatility of urea derivatives in chemical sensing and separation processes (Kretschmer et al., 2014).
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-3-15-30(27,28)25-14-4-5-18-8-9-19(16-21(18)25)24-22(26)23-13-12-17-6-10-20(29-2)11-7-17/h6-11,16H,3-5,12-15H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUBSEHZAROWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.